molecular formula C31H44O12 B1245611 ligurobustoside C

ligurobustoside C

Cat. No. B1245611
M. Wt: 608.7 g/mol
InChI Key: SWJOMZRFHWDJCX-FNGLMVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ligurobustoside C is a natural product found in Ligustrum robustum and Ligustrum pricei with data available.

Scientific Research Applications

Antioxidant Properties

Ligurobustoside C, isolated from Ligustrum robustum, demonstrates notable antioxidant activities. In a study, various glycosides including ligurobustoside C, were isolated from Ligustrum robustum and were shown to possess stronger antioxidant effects than standard compounds like trolox (He et al., 2003).

Antimicrobial and Caries Prevention

Another application of ligurobustoside C is in the field of dentistry, particularly in caries prevention. An investigation on Ligustrum robustum extract, containing ligurobustoside C, revealed its effectiveness against the biofilm formation of Streptococcus mutans, a key bacterium in dental caries (Zhang et al., 2020).

Role in Treating Obesity and Diabetes

Research on phenylethanoid and phenylmethanoid glycosides from Ligustrum robustum, which includes ligurobustoside C, showed significant bioactivities suggesting potential benefits in treating obesity and diabetes. Ligurobustoside C exhibited properties that could be beneficial for these conditions (Lu et al., 2022).

Natural Antioxidant in Oil Processing

Ligurobustoside C has been identified as a major phenolic compound in Ligustrum robustum extract, which demonstrates significant antioxidant properties. This extract has been shown to protect the quality of oils during storage and frying processes, indicating its potential as a natural antioxidant in food processing (Gao et al., 2022).

Inhibition of Pancreatic Lipase

Ligurobustoside C, along with other phenolic compounds in Ligustrum robustum, has been studied for its inhibitory effect on pancreatic lipase. This suggests a potential role in managing metabolic diseases by regulating fat metabolism (Gao et al., 2022).

properties

Product Name

ligurobustoside C

Molecular Formula

C31H44O12

Molecular Weight

608.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H44O12/c1-17(2)6-5-7-18(3)14-15-39-30-27(38)29(43-31-26(37)25(36)24(35)19(4)40-31)28(22(16-32)41-30)42-23(34)13-10-20-8-11-21(33)12-9-20/h6,8-14,19,22,24-33,35-38H,5,7,15-16H2,1-4H3/b13-10+,18-14+/t19-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

SWJOMZRFHWDJCX-FNGLMVHISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/CCC=C(C)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CCC=C(C)C)O)O)O)O

synonyms

geranyl alpha-L-rhamnopyranosyl(1-3)-(4-O-trans-p-coumaroyl)-beta-D-glucopyranoside
kudingoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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